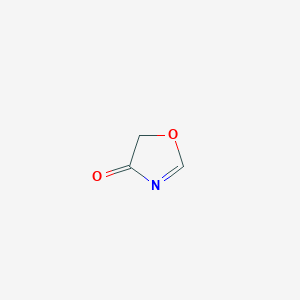

4(5H)-Oxazolone

描述

Structure

3D Structure

属性

CAS 编号 |

6542-34-3 |

|---|---|

分子式 |

C3H3NO2 |

分子量 |

85.06 g/mol |

IUPAC 名称 |

1,3-oxazol-4-one |

InChI |

InChI=1S/C3H3NO2/c5-3-1-6-2-4-3/h2H,1H2 |

InChI 键 |

KCOPAESEGCGTKM-UHFFFAOYSA-N |

SMILES |

C1C(=O)N=CO1 |

规范 SMILES |

C1C(=O)N=CO1 |

同义词 |

oxazolinone trifluoromethyloxazolinone |

产品来源 |

United States |

Synthetic Methodologies for 4 5h Oxazolone and Its Derivatives

Classical Approaches to 4(5H)-Oxazolone Core Synthesis

The synthesis of the this compound ring, a significant heterocyclic moiety also known as an azlactone, has been a subject of extensive research. biointerfaceresearch.com These compounds serve as crucial intermediates in the synthesis of various organic molecules like amino acids, peptides, and other heterocyclic systems. rfppl.co.innih.govsphinxsai.comnih.gov

Cyclization Reactions of N-Acyl Amino Acid Precursors

A fundamental and widely employed strategy for constructing the this compound core involves the intramolecular cyclization of N-acyl amino acid precursors. This approach is central to several named reactions and can be adapted to produce a wide array of derivatives.

The Erlenmeyer-Plochl reaction is a cornerstone in the synthesis of 4(5H)-oxazolones. wikipedia.orgchemeurope.com This reaction involves the intramolecular condensation of acylglycines, such as hippuric acid (N-benzoylglycine), to form an oxazolone (B7731731) intermediate. wikipedia.orgchemeurope.comdrugfuture.com The process is typically carried out in the presence of a dehydrating agent like acetic anhydride (B1165640). wikipedia.orgchemeurope.comdrugfuture.com

The mechanism of the Erlenmeyer-Plochl reaction begins with the cyclization of the N-acyl glycine (B1666218) in the presence of acetic anhydride to form the 2-substituted-5(4H)-oxazolone. wikipedia.orgyoutube.com This intermediate possesses acidic protons at the C-4 position, enabling it to react with aldehydes or ketones in a subsequent condensation step, often referred to as a Perkin variation, to yield an unsaturated azlactone. biointerfaceresearch.comwikipedia.org

Variants of the Erlenmeyer-Plochl reaction have been developed to improve yields, shorten reaction times, and expand the scope of accessible derivatives. wikipedia.org These variations often involve the use of different catalysts or reaction conditions. For instance, microwave irradiation has been employed to accelerate the reaction, sometimes in solvent-free conditions. biointerfaceresearch.commdpi.com Other catalysts that have been used in place of or in conjunction with sodium acetate (B1210297) include calcium acetate, bismuth (III) acetate, lead acetate, potassium phosphate (B84403), and ytterbium (III) triflate. rfppl.co.in Mechanochemical approaches, involving grinding the reactants together, have also been developed as a green and efficient alternative to traditional solution-phase synthesis. d-nb.info

A key feature of the Erlenmeyer-Plochl synthesis is the condensation of the initially formed oxazolone with a carbonyl compound, most commonly an aromatic aldehyde. biointerfaceresearch.comwikipedia.orgd-nb.info This step introduces a substituent at the 4-position of the oxazolone ring, leading to the formation of 4-arylidene-2-phenyl-5(4H)-oxazolones, also known as azlactones. biointerfaceresearch.comd-nb.info

The reaction involves the N-acyl glycine, an aldehyde or ketone, and a dehydrating agent, typically acetic anhydride, often with a base catalyst like sodium acetate. biointerfaceresearch.comajol.infohivnursing.net The N-acyl glycine first undergoes cyclodehydration to form the saturated oxazolone, which then condenses with the carbonyl compound. biointerfaceresearch.com A wide variety of aromatic aldehydes have been successfully used in this reaction to produce a diverse library of oxazolone derivatives. biointerfaceresearch.comd-nb.info Ketones can also be used, although they are generally less reactive than aldehydes. mdpi.com

Several catalysts have been explored to facilitate this condensation. While sodium acetate is traditional, other catalysts such as palladium (II) acetate under solvent-free microwave conditions and anhydrous zinc chloride have been reported to be effective. biointerfaceresearch.com The choice of catalyst and reaction conditions can influence the yield and purity of the resulting 4-alkylidene-5(4H)-oxazolone. biointerfaceresearch.com

Dehydrating agents are critical for the successful synthesis of 4(5H)-oxazolones from N-acyl amino acids as they facilitate the intramolecular cyclization by removing water.

Acetic Anhydride: This is the most common dehydrating agent used in the Erlenmeyer-Plochl reaction. wikipedia.orgchemeurope.comdrugfuture.com It reacts with the carboxylic acid group of the N-acyl amino acid to form a mixed anhydride, which is a more reactive intermediate that readily undergoes cyclization to the oxazolone. youtube.com Acetic anhydride is often used in excess to also serve as the solvent for the reaction. nih.govmdpi.com

Sodium Acetate: While primarily known as a base catalyst, sodium acetate also plays a role in the dehydration process. biointerfaceresearch.comwikipedia.orgd-nb.info In the presence of acetic anhydride, it helps to generate the enolate of the oxazolone, which is the key nucleophile in the subsequent condensation with aldehydes or ketones. wikipedia.org However, the addition of sodium acetate is not always necessary for the cyclodehydration-condensation to occur. biointerfaceresearch.com

Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent that can be used for the synthesis of oxazolones, often resulting in good yields. biointerfaceresearch.comasianpubs.orgccsenet.org It is particularly useful for the cyclization of various acids. ccsenet.orgsciforum.netresearchgate.net However, a significant drawback of PPA is the insolubility of many substrates within it, which can limit its general applicability. biointerfaceresearch.com PPA is a viscous liquid that becomes easier to handle at elevated temperatures. ccsenet.org It is prepared by mixing phosphoric acid with phosphorus pentoxide. ccsenet.org

The following table summarizes the roles of these common dehydrating agents:

| Dehydrating Agent | Primary Role | Common Applications | Notes |

| Acetic Anhydride | Forms a reactive mixed anhydride intermediate, facilitating cyclization. youtube.com | Erlenmeyer-Plochl reaction. wikipedia.orgchemeurope.comdrugfuture.com | Often used in excess as a solvent. nih.govmdpi.com |

| Sodium Acetate | Acts as a base catalyst, promoting enolate formation for condensation. wikipedia.org | Used in conjunction with acetic anhydride in the Erlenmeyer-Plochl reaction. biointerfaceresearch.comwikipedia.orgd-nb.info | Not always essential for the reaction to proceed. biointerfaceresearch.com |

| Polyphosphoric Acid (PPA) | Powerful dehydrating agent for cyclization reactions. biointerfaceresearch.comasianpubs.orgccsenet.org | Synthesis of oxazolones and other heterocyclic compounds. biointerfaceresearch.comsciforum.netresearchgate.net | Substrate insolubility can be a limitation. biointerfaceresearch.com |

Condensation with Aldehydes and Ketones

Synthesis from Carbamates

An alternative route to 4(5H)-oxazolones involves the use of carbamate (B1207046) precursors. For instance, tert-butyl-N-phenyl-N-(phenylethynyl) carbamate and tert-butyl-2-phenylethynyl-(3-(trifluoromethyl)phenyl) carbamate have been utilized to synthesize oxazolones with the aid of palladium and N-iodosuccinimide, respectively. rfppl.co.in Another example is the conversion of mephenesin (B1676209) carbamate (2-hydroxy-3-(o-tolyloxy)propyl carbamate) to an oxazolone using chromium trioxide in acetic acid. rfppl.co.in Gold-catalyzed transformations of N-alkynyl tert-butyloxycarbamates have also been reported as a method for synthesizing 3,5-disubstituted oxazolones. ijsrp.org

Other Cyclization Strategies for this compound Ring Formation

Beyond the classical Erlenmeyer-Plochl reaction and carbamate cyclizations, other strategies have been developed for the formation of the this compound ring.

One such method involves the reaction of α-acylamino acids with phosphorous tribromide in dioxane, which yields an oxazolone hydrobromide. This intermediate can then be treated with diazomethane, silver oxide, or aqueous sodium acetate to produce the final oxazolone. biointerfaceresearch.com

Another approach utilizes the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This reagent can mediate a one-pot, multicomponent reaction to directly synthesize oxazolones from acyl chlorides and glycine, avoiding the need for pre-formed N-acyl-α-amino acids and harsh conditions associated with acetic anhydride. academie-sciences.fr

Furthermore, the use of carbodiimides as dehydrating agents offers a mild condition for the cyclization of N-acyl-α-amino acid derivatives to form oxazolones. academie-sciences.frresearchgate.net This method is particularly useful when sensitive functional groups are present in the starting material.

The reaction of 4-azido-2(1H)-quinolones with carboxylic acids in the presence of polyphosphoric acid has been shown to yield oxazolo[4,5-c]quinolones. researchgate.net This transformation proceeds through an intramolecular cyclization mechanism.

Finally, a novel method for the synthesis of 4-arylidene-5(4H)-oxazolone azo dyes involves the use of triphenylphosphine (B44618) and carbon tetrachloride. This system acts as a dehydrating and chlorinating agent, facilitating the cyclization and condensation in a one-pot reaction. arkat-usa.org

Modern Synthetic Strategies for this compound Derivatives

Catalyst-Mediated Syntheses

Catalysis plays a pivotal role in the contemporary synthesis of 4(5H)-oxazolones, enabling reactions under milder conditions and with greater control. Different classes of catalysts, including Lewis acids, Brønsted acids, transition metals, and organocatalysts, have been successfully employed.

Lewis Acid Catalysis in Oxazolone Synthesis

Lewis acids are effective catalysts for the synthesis of this compound derivatives. Various Lewis acids have been explored to facilitate the condensation reaction that forms the oxazolone ring. For instance, zinc acetate dihydrate (Zn(OCOCH3)2·2H2O) has been used as a green and efficient catalyst for the synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones. lidsen.com This reaction is carried out by subjecting a mixture of an aryl aldehyde, hippuric acid, and acetic anhydride to ultrasonication, which provides high yields in a short reaction time. lidsen.com

Other metal acetates, such as calcium acetate, bismuth (III) acetate, and lead acetate, have also been utilized in place of the traditional sodium acetate in the Erlenmeyer-Plöchl reaction. rfppl.co.in Zinc oxide (ZnO) has also been reported as an efficient catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5-(4H)-oxazolones. ajrconline.orgresearchgate.net The use of these catalysts often leads to improved yields and simpler workup procedures. lidsen.com

A study comparing various catalysts for the synthesis of oxazoline-5-ones found that while a control reaction without a catalyst yielded only 5% of the product, the use of Zn(OCOCH3)2·2H2O significantly increased the yield. lidsen.com The development of enantioselective Lewis acid catalysis has also been a focus, particularly in reactions involving oxazolone substrates, to achieve stereocontrol. rsc.org

Brønsted Acid Catalysis in Oxazolone Synthesis

Brønsted acids have emerged as effective catalysts for various transformations involving 4(5H)-oxazolones, enabling the synthesis of complex molecular architectures. Chiral phosphoric acids, a class of Brønsted acids, have been successfully used in the enantioselective and diastereodivergent synthesis of trisubstituted allenes through the asymmetric addition of azlactones to activated 1,3-enynes. rsc.org By carefully selecting the chiral phosphoric acid catalyst, different diastereomers of the allene (B1206475) products can be obtained with high enantioselectivity. rsc.org

In another application, a three-component reaction involving 3H-indoles, azlactones, and water has been developed using a chiral phosphoric acid catalyst to achieve an enantioselective synthesis. rsc.org The proposed mechanism suggests that the Brønsted acid facilitates a [2+2] cycloaddition between the 3H-indole and the enol form of the azlactone. rsc.org

Furthermore, 4-nitrobenzenesulfonic acid has been identified as an efficient Brønsted acid catalyst for a one-step tandem reaction that couples ethyl 2-oxobut-3-ynoates with amides to produce α-(4-oxazolyl)amino esters. nih.gov Experimental and crystallographic data suggest a reaction pathway involving imine formation, intermolecular Michael addition, and subsequent intramolecular Michael addition to construct both the oxazole (B20620) and amino acid functionalities. nih.gov The versatility of Brønsted acids is also demonstrated in their ability to catalyze chemoselective [4+2] cycloadditions of vinyl benzoxazinones and azlactones when used in conjunction with an iridium catalyst. researchgate.net

Transition Metal Catalysis in Oxazolone Synthesis

Transition metal catalysis has become a significant tool in the synthesis and functionalization of 4(5H)-oxazolones. asianpubs.org These methods offer novel pathways to construct the oxazolone core and to introduce diverse substituents.

Palladium-catalyzed reactions have been employed for the synthesis of 3,5-disubstituted oxazolones from β,β-dibromoenamides. ijsrp.org In a different approach, palladium supported on charcoal (Pd/C) has been used as a heterogeneous catalyst for the hydrogenation of Erlenmeyer azlactones, providing access to 4-substituted oxazolones derived from unnatural amino acids. researchgate.net

Ruthenium(ІІІ) chloride is another transition metal catalyst that, along with samarium and dodecatungstophosphoric acid, has been used to catalyze the solvent-free synthesis of unsaturated 2-phenyl-5(4H)-oxazolones under microwave irradiation. ajrconline.orgmdpi.com More recently, a ruthenium photosensitizer, Ru(bpy)32, has been utilized in the stereoselective synthesis of 1,2-diaminotruxinic acid esters from 4-arylidene-5(4H)-oxazolones via a [2+2] photocycloaddition reaction initiated by blue light. rsc.org

Gold catalysts have also found application in this field. A notable example is the Au-catalyzed transformation of N-alkynyl tert-butyloxycarbamates to form 3,5-disubstituted oxazolones. ijsrp.org Additionally, iridium, in combination with a Brønsted acid, has been shown to catalyze the chemoselective [4+2] cycloadditions of vinyl benzoxazinones and azlactones. researchgate.net These transition metal-catalyzed reactions highlight the diverse and powerful strategies available for synthesizing and modifying oxazolone structures.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of molecules derived from 4(5H)-oxazolones. These catalysts, which are small organic molecules, offer a metal-free alternative for creating chiral compounds with high enantioselectivity.

A significant application of organocatalysis is the dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones. acs.org Various low molecular weight organic scaffolds have been shown to be effective catalysts for this transformation. acs.orgacs.org For example, tetrapeptides have been developed to catalyze the methanolytic DKR of azlactones, yielding enantiomerically enriched α-amino acid derivatives. acs.orgacs.org The mechanism of this peptide-catalyzed process has been investigated, and models for catalysis have been proposed. acs.org

Bifunctional organocatalysts, such as those combining a thiourea (B124793) and a tertiary amine moiety, have also been successfully employed. An L-tert-leucine-derived tertiary amine/thiourea catalyst has been used for the asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins, proceeding with excellent diastereo- and enantioselectivity. acs.org Similarly, a ureidopeptide-like Brønsted base has been used to catalyze the Michael addition of thiazol-4(5H)-ones to nitroalkenes. beilstein-journals.org

Furthermore, organocatalysis has been utilized to achieve atroposelective synthesis. Chiral squaramide catalysts bearing quinine (B1679958) units have been used in the reaction of alkynyl-2-naphthols with 5H-oxazolones to produce axially chiral products with high enantiomeric and diastereomeric ratios. beilstein-journals.org These examples demonstrate the versatility of organocatalytic approaches in generating structurally complex and stereochemically defined molecules from oxazolone precursors.

Microwave-Assisted Synthesis of 4(5H)-Oxazolones

Microwave-assisted organic synthesis has gained prominence as an energy-efficient and rapid method for preparing this compound derivatives. This non-conventional energy source often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. mdpi.com

A notable application is the solvent-free synthesis of unsaturated 2-phenyl-5(4H)-oxazolones. mdpi.com In one approach, hippuric acid and an appropriate aldehyde or ketone are irradiated in a microwave oven in the presence of a catalyst such as dodecatungstophosphoric acid, samarium, or ruthenium(ІІІ) chloride. mdpi.com This method is characterized by its simplicity, high yields, and ambient reaction conditions. mdpi.com Another catalyst-free microwave-assisted method involves irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride, resulting in good yields of 4-arylidene-2-phenyl oxazole-5(4H)-ones within minutes. biointerfaceresearch.com

The use of green solvents in combination with microwave irradiation has also been explored. A rapid and environmentally benign one-pot synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been reported using a mixture of water and polyethylene (B3416737) glycol (PEG-400) as the solvent system. heteroletters.org This method, catalyzed by sodium acetate and a catalytic amount of acetic anhydride, provides excellent yields of the desired products. heteroletters.org

The following table summarizes various microwave-assisted methods for the synthesis of 4(5H)-oxazolones:

| Reactants | Catalyst/Reagents | Solvent | Conditions | Product | Yield (%) | Ref |

| Hippuric acid, Aryl aldehyde | Acetic anhydride | None | Microwave (2450 MHz), 4-5 min | 4-Arylidene-2-phenyl oxazole-5(4H)-ones | 70-75 | biointerfaceresearch.com |

| Hippuric acid, Aldehyde/Ketone | Dodecatungstophosphoric acid, Samarium, or Ru(III) chloride, Acetic anhydride | None | Microwave (300 W) | Unsaturated 2-phenyl-5(4H)-oxazolones | High | mdpi.com |

| Hippuric acid, Aromatic aldehyde | Sodium acetate, Acetic anhydride | Water-PEG-400 (1:1) | Microwave | 4-Arylidene-2-phenyl-5(4H)-oxazolones | 96-99 | heteroletters.org |

| Aldehyde/Ketone, Hippuric acid | Palladium(II) acetate | None | Microwave, Heat | 2-Phenyl-5(4H)-oxazolones | - | biointerfaceresearch.com |

These examples highlight the efficiency and versatility of microwave-assisted synthesis in the production of this compound derivatives, often aligning with the principles of green chemistry by reducing solvent use and energy consumption. mdpi.comheteroletters.org

Solvent-Free Synthesis Techniques

The synthesis of this compound derivatives has traditionally involved methods that require significant amounts of volatile and often hazardous organic solvents. In a move towards more environmentally benign chemical processes, solvent-free synthesis techniques have gained considerable attention. These methods often incorporate microwave irradiation to accelerate reaction rates, leading to higher yields in shorter time frames. mdpi.com

One prominent solvent-free approach is a variation of the Erlenmeyer-Plochl reaction, which involves the condensation of an aromatic aldehyde and hippuric acid. nih.gov The use of microwave irradiation in the absence of a solvent has proven to be a highly effective method for synthesizing 4-arylidene-2-phenyl-5(4H)-oxazolones. biointerfaceresearch.com For instance, irradiating a mixture of hippuric acid and an aryl aldehyde in acetic anhydride under microwaves at 2450 MHz for 4-5 minutes can produce the desired oxazolones in yields of 70-75% without the need for a catalyst. biointerfaceresearch.com

Various catalysts have been successfully employed to facilitate these solvent-free reactions under microwave conditions. Catalysts such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀), samarium (Sm), and ruthenium(III) chloride (RuCl₃) have been shown to be efficient in the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. mdpi.comnih.gov These reactions are characterized by short reaction times, high product yields, and simple work-up procedures. nih.gov For example, a paste of the aldehyde, hippuric acid, acetic anhydride, and one of these catalysts can be irradiated in a microwave oven, yielding the product after a simple wash with cold water and recrystallization. mdpi.com

Other catalysts have also been explored for solvent-free synthesis. Antimony pentafluoride has been used as an efficient catalyst under microwave irradiation, resulting in excellent yields and short reaction times. asianpubs.org Similarly, alum has been utilized as an inexpensive and readily available catalyst for the synthesis of azlactones under solvent-free conditions at temperatures between 80-100°C. ijresm.com Calcium acetate has also been reported as a catalyst for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones under solvent-free conditions. rfppl.co.in

The combination of a reusable alumina-boric acid (Al₂O₃-H₃BO₃) catalyst under solvent-free conditions has also been reported, providing the product in 80-90% yield. biointerfaceresearch.com The solid catalyst can be easily removed by filtration, simplifying the purification process. biointerfaceresearch.com

Below is a table summarizing various solvent-free methods for the synthesis of this compound derivatives.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral this compound derivatives is of significant interest as these compounds are valuable intermediates for producing enantiomerically enriched α-amino acids. acs.orgacs.org

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules from racemic starting materials. rsc.org In the context of 4(5H)-oxazolones (also known as azlactones), DKR takes advantage of the compound's acidic α-proton (pKa ≈ 9), which allows for easy epimerization and thus rapid racemization between the two enantiomers through an aromatic oxazole enol intermediate. acs.orgacs.org A chiral catalyst then preferentially reacts with one of the enantiomers, shifting the equilibrium and allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. acs.org

Various catalytic systems have been developed for the DKR of oxazolones. These include transition metal complexes, low molecular weight organic scaffolds, and enzymes. acs.org A notable approach involves the use of peptides as catalysts. For example, a specific tetrapeptide was found to catalyze the methanolytic DKR of oxazol-5(4H)-ones with a high degree of enantioinduction. acs.orgnih.gov This peptide-catalyzed process was effective for oxazolones with benzylic-type substituents, yielding methyl ester products with enantiomeric ratios ranging from 88:12 to 98:2. acs.orgnih.gov The reaction mechanism is believed to involve bifunctional activation. acs.org

In 2020, a DKR of azlactones using DMAP-N-oxides as catalysts and alcohols as nucleophiles was reported. rsc.org This acyl transfer reaction demonstrated a broad substrate scope, achieving high yields (84–98%) and excellent enantiomeric excesses (87–96% ee). The strategy involved modifying both the C2 and C4 positions of the azlactone ring and using different alcohols. rsc.org

Another strategy employed bifunctional thioureas as catalysts for the asymmetric DKR of azlactones through alcoholysis. rsc.org A study highlighted the influence of a chiral stereogenic center with a CF₃ group in the catalyst. While this method showed broad substrate applicability with yields from 10% to 98%, the enantioselectivity varied significantly, ranging from 1% to 83% ee. rsc.org

The following table details research findings on the DKR of 4(5H)-oxazolones.

Reactivity Patterns and Mechanistic Investigations of 4 5h Oxazolone

Nucleophilic Reactivity of 4(5H)-Oxazolone

The this compound ring system possesses multiple electrophilic centers, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to its utility as a synthetic intermediate. The primary sites for nucleophilic attack are the carbonyl carbon at C-5, the imino carbon at C-2, and in the case of unsaturated derivatives, the exocyclic carbon at C-4. iosrjournals.orgbiointerfaceresearch.com The reactivity at these positions is influenced by the substituents on the oxazolone (B7731731) ring and the nature of the attacking nucleophile.

Ring-opening reactions are a characteristic feature of this compound chemistry, often proceeding via nucleophilic attack at the C-5 carbonyl group. iosrjournals.org This process is analogous to the reactivity of acid anhydrides and leads to the formation of α-amino acid derivatives. iosrjournals.orgbiointerfaceresearch.com

The reaction of 4(5H)-oxazolones with amines, known as aminolysis, is a well-studied ring-opening reaction that yields N-substituted α-amino acid amides. The kinetics and mechanism of this reaction are influenced by the solvent, the structure of the amine, and the substituents on the oxazolone ring. cdnsciencepub.com

Studies on the aminolysis of (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones with amines like n-butylamine and piperidine (B6355638) have shown that the reaction can follow different kinetic orders depending on the solvent. cdnsciencepub.com In dioxane or ethanol, the observed rate constant often fits a two-term equation, indicating both a second-order (amine-catalyzed) and a third-order (solvent- and amine-catalyzed) process. cdnsciencepub.com However, in a non-polar solvent like cyclohexane, the reaction with n-butylamine follows only third-order kinetics. cdnsciencepub.com

The proposed mechanism is generally a stepwise process. cdnsciencepub.comeujournal.org It involves an initial slow nucleophilic attack of the amine on the C-5 carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the leaving group, leading to the ring-opened product. eujournal.org Electron-withdrawing groups on the arylidene moiety at C-4 increase the electrophilicity of the C-5 carbonyl, thus accelerating the reaction. cdnsciencepub.comeujournal.org Conversely, electron-donating groups decrease the reaction rate. iosrjournals.org The activation parameters, such as a large negative entropy of activation, support a bimolecular or termolecular transition state. cdnsciencepub.com

Table 1: Kinetic Data for the Aminolysis of (Z)-4-(substituted furylidene)-2-phenyloxazolin-5-ones with Piperidine in Acetonitrile eujournal.org

| Substituent on Furylidene Ring | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |

| 5-Chloro | 4 to 6 times faster than 5-Methyl |

| 5-H | ~ p'-Me phenyl ~ p'-Cl phenyl |

| 5-Methyl | Slower than 5-Chloro |

This table illustrates the influence of electronic effects on the reaction rate. Electron-withdrawing groups like chloro increase the rate, while electron-donating groups like methyl decrease it. eujournal.org

Alcoholysis of 4(5H)-oxazolones involves the ring-opening of the lactone by an alcohol, typically in the presence of a catalyst, to yield α-amino acid esters. This reaction is a cornerstone for the synthesis of non-proteinogenic α-amino acid derivatives. acs.org The dynamic kinetic resolution (DKR) of racemic oxazolones through alcoholysis has been a significant area of research, employing various chiral catalysts to produce enantiomerically enriched products. acs.orgacs.org

The process takes advantage of the acidity of the α-proton of the oxazolone (pKa ≈ 9), which allows for easy epimerization through an aromatic oxazole (B20620) enol intermediate. acs.orgacs.org A chiral catalyst can then preferentially react with one enantiomer, leading to a high enantiomeric excess of the product. acs.org Catalysts for this transformation include transition metal complexes, organic scaffolds, and enzymes. acs.org For instance, certain tetrapeptides have been shown to catalyze the methanolytic DKR of oxazolones, yielding methyl esters with high enantiomeric ratios. acs.orgacs.org

The alcoholysis of 4-(3-chloroallylidene)-2-phenyloxazol-5(4H)-ones has been shown to produce intermediates that can undergo further intramolecular cross-coupling reactions to form methyl 1H-pyrrole-2-carboxylates. researcher.life

Hydrolysis of 4(5H)-oxazolones leads to the formation of α-acylamino acids. The kinetics and mechanism of this cleavage are dependent on pH. psu.edu Under neutral and basic conditions, the hydrolysis is catalyzed by both buffer and hydroxide (B78521) ions. psu.edu

Kinetic studies have revealed that in aqueous solutions, ionization (leading to racemization of optically active oxazolones) and ring-opening can occur competitively at similar rates. psu.edu In solvents with lower dielectric constants, ionization becomes significantly faster than ring-opening. psu.edu

A minor reaction pathway has been identified involving the addition of water to the C=N double bond, forming an intermediate. psu.edu The primary pathway, however, involves the attack of water or hydroxide ions on the C-5 carbonyl group. psu.eduresearchgate.net The hydrolysis of certain oxazolones can sometimes lead to unexpected products. For example, the hydrolysis of 4-(4'-acetoxybenzylidine)-2-methyl-5-oxazolone yielded 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid. ajrconline.org

The this compound ring contains several electrophilic centers that are susceptible to nucleophilic attack. iosrjournals.org These include:

C-5 (Carbonyl Carbon): This is the most common site for nucleophilic attack, behaving like an acid anhydride (B1165640). iosrjournals.org This reactivity is enhanced by the electron-attracting C=N group. iosrjournals.org

C-2 (Imino Carbon): The imino ether structure makes C-2 another potential target for nucleophiles, although attack at C-5 is generally predominant. iosrjournals.orgbiointerfaceresearch.com Nucleophilic addition at C-2 can lead to ring-opening and subsequent recyclization to form new heterocyclic systems. researchgate.net

C-4: In saturated 5(4H)-oxazolones, C-4 can be a site for electrophilic attack via the formation of resonance-stabilized anions. biointerfaceresearch.com

Exocyclic Double Bond (in unsaturated oxazolones): The exocyclic double bond at C-4 in 4-alkylidene-5(4H)-oxazolones introduces an additional electrophilic center at the β-carbon, especially when activated by a Lewis acid. iosrjournals.orgunirioja.es

The reactivity at these centers can be modulated by substituents. For instance, an electron-withdrawing group like a nitro group at the meta-position of a benzylidene ring at C-4 increases the positive charge at C-2, making it more susceptible to nucleophilic attack. iosrjournals.org

Table 2: Electrophilic Centers of this compound and Their Reactivity

| Electrophilic Center | Type of Reaction | Activating Factors |

| C-5 (Carbonyl) | Nucleophilic Acyl Substitution (Ring-Opening) | Electron-withdrawing C=N group iosrjournals.org |

| C-2 (Imino Carbon) | Nucleophilic Addition | Electron-withdrawing groups on substituents iosrjournals.orgresearchgate.net |

| C-4 (in saturated oxazolones) | Electrophilic Attack (via anion) | Formation of resonance-stabilized anion biointerfaceresearch.com |

| C-4 (Exocyclic Carbon in unsaturated oxazolones) | Nucleophilic Attack | Lewis acid activation of the carbonyl group iosrjournals.orgunirioja.es |

Ring-Opening Reactions of the Oxazolone Moiety

Alcoholysis Reactions

Cycloaddition Reactions Involving this compound Systems

Unsaturated 4(5H)-oxazolones can participate in various cycloaddition reactions, serving as versatile building blocks for the synthesis of more complex heterocyclic structures.

The exocyclic double bond of 4-arylidene-5(4H)-oxazolones can act as a dienophile in [4+2] Diels-Alder reactions. unirioja.es Lewis acid catalysis, for example with AlCl₃, is often employed to activate the oxazolone towards reaction with dienes like cyclopentadiene. unirioja.es

Interestingly, the course of the reaction can be modulated by the stoichiometry of the Lewis acid. unirioja.es While one equivalent of a Lewis acid might favor a [4+2] cycloaddition, using more than one equivalent can promote a [4+3] cycloaddition, leading to the formation of a bicyclo[3.2.1]octane framework. unirioja.es This is proposed to occur via a cationic intermediate that acts as the three-atom component. unirioja.es

4(5H)-Oxazolones can also participate in [2+2] cycloaddition reactions. For instance, 4-arylidene-2-phenyl-5(4H)-1,3-oxazolones react with benzyne (B1209423) in what is described as an ene-type reaction to form 1,4(H)-benzoxazepine-2-ones. ajrconline.org Photocycloaddition of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones can lead to the formation of unstable cyclobutane-bis(oxazolones). researchgate.net

Furthermore, 2-phenyloxazol-4(5H)-one itself can undergo cycloaddition with acetylenic dipolarophiles to produce 3,4-disubstituted 2-phenylfurans. rsc.org Saturated oxazol-5-(4H)-ones can also act as 1,3-dipoles, particularly in the form of their mesoionic tautomers (münchnones), which react with dipolarophiles to yield pyrrole (B145914) derivatives. researchgate.net

Table 3: Examples of Cycloaddition Reactions of 4(5H)-Oxazolones

| Reaction Type | Oxazolone Component | Reactant | Product Type | Reference |

| [4+2] Diels-Alder | (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone (dienophile) | Cyclopentadiene | Norbornane skeleton | unirioja.es |

| [4+3] Cycloaddition | (Z)-2-phenyl-4-arylidene-5(4H)-oxazolones (3-atom component) | Cyclopentadiene | Bicyclo[3.2.1]octane framework | unirioja.es |

| [2+2] Cycloaddition | 4-arylidene-2-phenyl-5(4H)-1,3-oxazolones | Benzyne | 1,4(H)-benzoxazepine-2-ones | ajrconline.org |

| [2+2] Photocycloaddition | (Z)-2-aryl-4-arylidene-5(4H)-oxazolones | Itself (dimerization) | Cyclobutane-bis(oxazolones) | researchgate.net |

| 1,3-Dipolar Cycloaddition | 2-phenyloxazol-4(5H)-one | Acetylenic dipolarophiles | 3,4-disubstituted 2-phenylfurans | rsc.org |

| 1,3-Dipolar Cycloaddition | Münchnone (from oxazol-5-(4H)-one) | Acetylenic dipolarophiles | Pyrrole derivatives | researchgate.net |

1,3-Dipolar Cycloadditions

4(5H)-Oxazolones can function as tautomeric 1,3-dipoles, making them valuable precursors in cycloaddition reactions for the synthesis of various heterocyclic compounds. biointerfaceresearch.com These reactions often proceed through the formation of cyclic azomethine ylide intermediates. researchgate.net The versatility of oxazolones in these cycloadditions has been harnessed for creating complex molecular architectures, including spirocyclic β-lactams and imidazothiazole derivatives. ajrconline.org

A notable application of 1,3-dipolar cycloadditions involving oxazolones is in the synthesis of spirooxindole-pyrrolidines. mdpi.com For instance, the reaction between substituted isatins, benzylamines, and pyridyl enones in the presence of TiO2 nanoparticles in aqueous media yields these compounds with high regio- and diastereoselectivity. mdpi.com Another example is the one-pot 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide from 2-phenyl-1,3-thiazolidine-4-carboxylic acid and ninhydrin (B49086) with 3-arylidene oxindoles, which produces dispiro-heterocyclic compounds in high yields. mdpi.com

The reactivity of 4(5H)-oxazolones as 1,3-dipoles has also been explored in the context of their reaction with diazomethane, which has been studied both experimentally and theoretically. biointerfaceresearch.com These cycloaddition reactions are not only synthetically useful but also contribute to the construction of diverse alkaloid skeletons. biointerfaceresearch.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Substituted isatins, benzylamines, pyridyl enones | TiO2 nanoparticles, aqueous media | Spirooxindole-pyrrolidines | mdpi.com |

| 2-Phenyl-1,3-thiazolidine-4-carboxylic acid, ninhydrin, 3-arylidene oxindoles | Deep eutectic solvents | Dispiro-heterocyclic compounds | mdpi.com |

| Chiral azlactones, diazomethane | N/A | Cycloadducts | biointerfaceresearch.com |

Diels-Alder Reactions (Dienophile Role of Exocyclic Double Bond)

The exocyclic double bond at the C-4 position of unsaturated 4(5H)-oxazolones allows them to act as dienophiles in Diels-Alder reactions. This reactivity is a key feature in the synthesis of six-membered rings. ajrconline.orgresearchgate.net The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, providing a reliable method for forming cyclohexene (B86901) derivatives with good stereochemical control. wikipedia.org

N-substituted oxazolones have been shown to participate in intermolecular Diels-Alder processes. researchgate.net The electrophilic character of the β-carbon of the exocyclic double bond can be enhanced by Lewis acid activation of the carbonyl group, facilitating the cycloaddition. researchgate.net This approach has been utilized in the design of alkaloid skeletons, such as the synthesis of (±)-2-epi-pumiliotoxin C through intramolecular Diels-Alder cycloaddition of N-substituted oxazolones. ajrconline.org

The utility of oxazolones as dienophiles is a significant aspect of their chemistry, enabling the construction of complex polycyclic systems. ajrconline.orgderpharmachemica.com

| Diene | Dienophile (Oxazolone derivative) | Conditions | Product Type | Reference |

| Various dienes | N-substituted oxazolones | Thermal or Lewis acid catalysis | Cyclohexene derivatives | researchgate.net |

| Triene precursor | N-substituted oxazolone | Intramolecular | Alkaloid skeleton | ajrconline.org |

[2+2+2] Cycloaddition Reactions

Recent research has demonstrated the participation of this compound derivatives in [2+2+2] cycloaddition reactions. A notable example is the three-component reaction of 4-aryliden-2-phenyl-5(4H)-oxazolones and substituted β-nitrostyrenes, promoted by cesium carbonate. researchgate.net This reaction constructs diversified 3-oxa-1-azaspiro[4.5]dec-1-en-4-ones in good yields with high regio- and diastereoselectivity. researchgate.net This one-pot cycloaddition is atom-economical and proceeds under environmentally friendly conditions. researchgate.net

Another type of cycloaddition involving the exocyclic double bond is the [2+2] photocycloaddition. The irradiation of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones with blue light in the presence of a photosensitizer leads to the formation of unstable cyclobutane-bis(oxazolones). mdpi.com In this reaction, one oxazolone molecule reacts through its exocyclic double bond, while the other reacts via the styryl group. mdpi.com

| Reactants | Promoter/Conditions | Product | Reference |

| 4-Aryliden-2-phenyl-5(4H)-oxazolones, substituted β-nitrostyrenes | Cesium carbonate | 3-Oxa-1-azaspiro[4.5]dec-1-en-4-ones | researchgate.net |

| 2-Aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones | Blue light (456 nm), Ru(bpy)32 | Cyclobutane-bis(oxazolones) | mdpi.com |

Reactions with Benzyne and Other Unsaturated Systems

4-Arylidene-2-phenyl-5(4H)-1,3-oxazolones can undergo cycloaddition reactions with benzyne. ajrconline.org When reacted with an excess of benzyne in dry acetonitrile, these oxazolone derivatives afford 1,4(H)-benzoxazepine-2-ones in good yields. ajrconline.org This reaction demonstrates the versatility of the oxazolone system to participate in cycloadditions with highly reactive intermediates like benzyne. ajrconline.org

The reactivity of the exocyclic double bond in 4-arylidene-5(4H)-oxazolones extends to other unsaturated systems as well. These compounds can behave as an ene system in (2π+2π) cycloaddition reactions with benzyne. ajrconline.org

| Oxazolone Derivative | Unsaturated System | Conditions | Product | Reference |

| 4-Arylidene-2-phenyl-5(4H)-1,3-oxazolones | Benzyne | Dry acetonitrile | 1,4(H)-Benzoxazepine-2-ones | ajrconline.org |

Rearrangement Reactions of this compound Derivatives

Thermal and Photochemical Rearrangements

This compound derivatives can undergo various rearrangement reactions under thermal and photochemical conditions. Simple 5(4H)-oxazolones are generally stable at moderate temperatures; however, the presence of certain substituents can induce rearrangements. biointerfaceresearch.com For example, diphenyl-substituted derivatives can rearrange to oxazoles at 180°C. biointerfaceresearch.com Flash vacuum pyrolysis of these compounds can also lead to the formation of acylamines. biointerfaceresearch.com

Photochemical rearrangements of oxazolone derivatives have also been investigated. Irradiation of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones with blue light in the presence of a photosensitizer results in a [2+2]-photocycloaddition, forming unstable cyclobutane-bis(oxazolones). mdpi.comgrafiati.com These intermediates can then be converted to stable styryl-cyclobutane bis(amino acids) upon treatment with sodium methoxide (B1231860) in methanol. mdpi.com The triplet excited state of the oxazolone is the reactive species in this transformation. mdpi.comgrafiati.com Furthermore, photochemical transformations of oxazolone derivatives have been studied in continuous microreactors, highlighting modern approaches to these reactions. researchgate.net

| Substrate | Conditions | Product | Reference |

| Diphenyl-substituted 5(4H)-oxazolone | 180°C | Oxazole | biointerfaceresearch.com |

| Diphenyl-substituted 5(4H)-oxazolone | Flash vacuum pyrolysis | Acylamine | biointerfaceresearch.com |

| 2-Aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolone | Blue light, photosensitizer, then NaOMe/MeOH | Styryl-cyclobutane bis(amino acid) | mdpi.comgrafiati.com |

Claisen-Type Rearrangements

While classic Claisen rearrangements involve allyl vinyl ethers or allyl aryl ethers, analogous rearrangements can occur in nitrogen-containing systems, often referred to as aza-Claisen rearrangements. libretexts.orgmdpi.com The thermal rearrangement of allyl aryl ethers to o-allylphenols proceeds through a concerted, six-membered cyclic transition state. libretexts.org

In the context of oxazolone chemistry, while direct examples of Claisen-type rearrangements involving the this compound core are not extensively documented in the provided search results, related nitrogen heterocycles demonstrate this reactivity. For instance, N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides undergo an unexpected rearrangement to create aza-quaternary carbon centers. mdpi.com This suggests that with appropriate substitution patterns, oxazolone derivatives could potentially undergo similar sigmatropic rearrangements. The exploration of such reactions could open new avenues for the synthesis of complex nitrogen-containing molecules.

Steglich Rearrangement

The Steglich rearrangement is a significant transformation of O-acylated azlactones, specifically 5-oxo-4,5-dihydrooxazole-4-carboxylates, leading to the formation of C4-acylated 4(5H)-oxazolones. This rearrangement provides a valuable route to tetrasubstituted α-amino acid derivatives. rsc.org The reaction is typically catalyzed by nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP) derivatives.

Mechanistic studies propose that the rearrangement proceeds through an acyl transfer mechanism. In a process catalyzed by a chiral DMAP N-oxide, an ion-pair intermediate is initially formed via acyl transfer from the O-acylated azlactone to the catalyst. rsc.org The interaction between the oxygen atom of the resulting enolate and the amide hydrogen of the catalyst stabilizes the anion, creating a specific molecular arrangement. This conformation facilitates the attack of the azlactone enolate on the carbonyl group attached to the catalyst. rsc.org

A plausible mechanism has also been proposed for the rearrangement catalyzed by a bifunctional DMAP-thiourea derivative. The reaction between the catalyst and an oxazolyl carbonate generates an ion-pair intermediate. Subsequently, an irreversible C-carboxylation occurs to yield the C4-carboxyazlactone product and regenerate the catalyst. rsc.org Stereochemical outcomes in these asymmetric rearrangements are thought to be influenced by π-π and electrostatic interactions, which favor the formation of one enantiomer over the other. rsc.org

In some protocols, the Steglich rearrangement is part of a one-pot synthesis of tetrasubstituted α-amino acids. This involves the in situ generation of anhydrides, which cyclize to form azlactones, followed by a second acylation step that proceeds via the Steglich rearrangement. rsc.org

Alkylation and Acylation Reactions of this compound

The this compound ring system exhibits a dualistic reactivity, possessing both nucleophilic and electrophilic sites, which makes it a versatile building block in organic synthesis. ub.edu This dual nature allows for a variety of alkylation and acylation reactions.

Alkylation:

The alkylation of 4(5H)-oxazolones can proceed through an SN1-type reaction mechanism, particularly when using alcohols that can form stable carbocations. ub.edu Benzylic, propargylic, and allylic alcohols, especially those with strong electron-donating substituents (e.g., p-dimethylamino), can generate stabilized carbocations in the presence of an acid catalyst. ub.edu The oxazolone, acting as a nucleophile, then attacks the carbocation. This method is particularly useful for the synthesis of bulkily substituted quaternary oxazolones, overcoming limitations of Michael-type additions. ub.edu The reaction involves the protonation of the alcohol by the acid catalyst, followed by the loss of water to form the carbocation. The nucleophilic C-4 position of the oxazolone then adds to the carbocation to form the C-alkylated product.

Acylation:

Acylation reactions of 4(5H)-oxazolones are also common. The enolate, formed by deprotonation at the C-4 position, can react with various acylating agents. This reactivity is central to the Steglich rearrangement, where an O-acylated oxazolone rearranges to a C-acylated product. rsc.org Furthermore, the acylation of the nitrogen atom of the oxazolone ring is a key step in the synthesis of various derivatives. For example, N-acylation of glycine (B1666218) is a precursor step in the Erlenmeyer-Plöchl synthesis of azlactones. nih.gov The acylation of the exocyclic amino group in imidazolinones, which can be derived from oxazolones, has also been reported. researchgate.net

The table below summarizes representative alkylation reactions of 4(5H)-oxazolones.

| Oxazolone Reactant | Alkylating Agent | Catalyst | Product | Ref |

| 2-Phenyl-4H-oxazol-5-one | 4-(Dimethylamino)benzyl alcohol | Brønsted Acid | 4-(4-(Dimethylamino)benzyl)-2-phenyloxazol-5(4H)-one | ub.edu |

| 2-Methyl-4H-oxazol-5-one | 1-Phenylethan-1-ol | Lewis Acid | 4-(1-Phenylethyl)-2-methyloxazol-5(4H)-one | ub.edu |

| 2-Phenyl-4H-oxazol-5-one | Propargyl alcohol | Acid Catalyst | 2-Phenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one | acs.org |

C-H Bond Activation in this compound Systems (e.g., Orthopalladation)

The C-H bond activation of this compound systems, particularly through orthopalladation, has been extensively studied as a method to create complex, often fluorescent, organometallic structures. mdpi.comnih.gov This reaction typically involves the reaction of a (Z)-2-aryl-4-arylidene-5(4H)-oxazolone with a palladium(II) salt, such as palladium(II) acetate (B1210297), in an acidic medium. nih.govresearchgate.net

The reaction is highly regioselective. In most cases, the ortho C-H bond of the 4-arylidene ring is activated, leading to the formation of a stable six-membered palladacycle. nih.govnih.gov However, the site of C-H activation can be influenced by the substrate structure. For instance, with (Z)-2-phenyl-4-(5-thiazolylmethylene)-5(4H)-oxazolone, activation occurs at the H4 position of the thiazole (B1198619) ring. mdpi.com In a different case, (Z)-2-phenyl-4-(4-thiazolylmethylene)-5(4H)-oxazolone undergoes C-H activation at the ortho position of the 2-phenyl group, accompanied by the opening of the oxazolone ring. mdpi.com

Kinetic and DFT studies suggest that the C-H bond activation in an acidic medium follows an ambiphilic mechanism. nih.govresearchgate.net This mechanism involves the coordination of the palladium center to the nitrogen atom of the oxazolone ring, followed by an agostic interaction with the C-H bond and subsequent proton abstraction. nih.gov The acidity of the reaction medium plays a crucial role; reactions in strongly acidic solvents like trifluoroacetic acid proceed under milder conditions compared to less acidic media. nih.govresearchgate.net

The resulting orthopalladated complexes are often dinuclear, with bridging acetate or trifluoroacetate (B77799) ligands, which can be further exchanged to introduce other ligands. mdpi.com These modifications allow for the fine-tuning of the photophysical properties of the resulting complexes. mdpi.comnih.gov

The table below presents examples of orthopalladation reactions with different this compound substrates.

| Oxazolone Substrate | Palladium Source | Solvent/Acid | Site of C-H Activation | Product Type | Ref |

| (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone | Pd(OAc)₂ | Acetic Acid | Ortho-position of 4-arylidene ring | Dinuclear palladacycle | nih.govresearchgate.net |

| (Z)-2-phenyl-4-((4-methoxyphenyl)methylene)-5(4H)-oxazolone | Pd(OAc)₂ | Trifluoroacetic Acid | Ortho-position of 4-arylidene ring | Dinuclear palladacycle | nih.gov |

| (Z)-2-phenyl-4-(5-thiazolylmethylene)-5(4H)-oxazolone | Pd(OAc)₂ | Trifluoroacetic Acid | H4 of thiazole ring | Dinuclear palladacycle | mdpi.com |

| (Z)-2-phenyl-4-(4-thiazolylmethylene)-5(4H)-oxazolone | Pd(OAc)₂ | Trifluoroacetic Acid | Ortho-position of 2-phenyl group | N^N^C-tridentate dianionic complex | mdpi.com |

Tautomerism and Isomerization Pathways of 4(5H)-Oxazolones

4(5H)-Oxazolones, also known as azlactones, can exist in different isomeric and tautomeric forms, which is fundamental to their reactivity. The most significant equilibrium is the keto-enol tautomerism. researchgate.net The this compound represents the keto tautomer, which can equilibrate with its enol form, a 5-hydroxyoxazole. In many cases, the enol form is found to predominate in solution. researchgate.net This tautomerism is responsible for the facile racemization of chiral 4-substituted-4(5H)-oxazolones, as the C-4 position becomes trigonal in the enol tautomer or the corresponding resonance-stabilized anion. researchgate.netbiointerfaceresearch.comreading.ac.uk

Beyond tautomerism, 4(5H)-oxazolones can undergo isomerization to other stable forms. For instance, optically active 5(4H)-oxazolones synthesized from L-tryptophan have been shown to isomerize to the isomeric 5(2H)-oxazolones. researchgate.net Heating can also promote isomerization to conjugated oxazolones with exocyclic double bonds. researchgate.net The formation of these different isomers opens up diverse reaction pathways and allows for the synthesis of a wide range of heterocyclic and acyclic compounds. researchgate.netresearchgate.net

The key isomerization and tautomerization pathways include:

Keto-Enol Tautomerism: The equilibrium between the this compound (keto form) and the corresponding 5-hydroxyoxazole (enol form). This is crucial for reactions at the C-4 position and for racemization. researchgate.net

Isomerization to 5(2H)-Oxazolones: A rearrangement of the ring structure, which has been observed for specific substrates. researchgate.net

Isomerization to Exocyclic Unsaturated Systems: Formation of 4-ylidene-5(4H)-oxazolones from 4-substituted precursors, often promoted by heat. researchgate.net

These pathways underscore the dynamic nature of the oxazolone ring and are critical considerations in designing synthetic strategies that utilize these compounds.

Influence of Substituent Effects on this compound Reactivity

The reactivity of the this compound ring is highly sensitive to the nature and position of its substituents. These effects can be electronic or steric and significantly influence reaction rates, mechanisms, and even the biological activity of the resulting compounds.

Substituents at the C-4 position: The substituent at the C-4 position, often an arylidene group in unsaturated oxazolones, plays a critical role.

In aminolysis reactions: Electron-withdrawing groups on the 4-arylidene moiety increase the rate of reaction with amines like n-butylamine. cdnsciencepub.com This is attributed to the favorable effect on the initial nucleophilic attack, even though it may inhibit the subsequent ring-opening step. Conversely, electron-donating groups decrease the reaction rate. biointerfaceresearch.comcdnsciencepub.com

In orthopalladation: The electronic nature of the arylidene substituent affects the conditions required for C-H activation. Electron-rich oxazolones (e.g., with a methoxy (B1213986) substituent) can undergo palladation under milder conditions (room temperature) than those with electron-withdrawing groups (e.g., fluorine), which may require heating. nih.gov

In biological activity: The nature of the aryl group at C-4 can influence properties like antioxidant activity. For example, replacing a thienyl group with a furyl group was found to decrease the antioxidant ability of the oxazolone derivative. nih.gov

Substituents at the C-2 position: The group at the C-2 position also modulates reactivity.

In aminolysis: The rate of the oxazolone ring-opening reaction is observed to decrease with an increase in the electron-donating character of the substituent on the phenyl ring at the C-2 position. biointerfaceresearch.com

In racemization: The electronic effects of the C-2 substituent govern the rate of racemization of chiral oxazolones. researchgate.net

The following table summarizes the observed influence of substituents on the reactivity of 4(5H)-oxazolones in various reactions.

| Reaction | Position of Substituent | Nature of Substituent | Observed Effect | Ref |

| Aminolysis | 4-Arylidene | Electron-withdrawing (e.g., -NO₂) | Increased reaction rate | cdnsciencepub.com |

| Aminolysis | 4-Arylidene | Electron-donating (e.g., -OCH₃) | Decreased reaction rate | biointerfaceresearch.comcdnsciencepub.com |

| Orthopalladation | 4-Arylidene | Electron-donating (e.g., -OCH₃) | Milder reaction conditions required | nih.gov |

| Orthopalladation | 4-Arylidene | Electron-withdrawing (e.g., -F) | Harsher reaction conditions required | nih.gov |

| Antioxidant Activity | 4-Aryl | Thienyl vs. Furyl | Thienyl group showed higher activity | nih.gov |

| Racemization | C-2 | Varies (electronic effects) | Governs the rate of racemization | researchgate.net |

| Racemization | C-4 | Benzyl vs. other alkyl | Benzyl group leads to faster racemization | researchgate.net |

Applications of 4 5h Oxazolone in Advanced Organic Synthesis

Precursors for Amino Acid and Peptide Synthesis

The intrinsic link between 4(5H)-oxazolones and amino acids is foundational to their utility in synthetic chemistry. These heterocycles can be viewed as cyclic anhydrides of N-acyl amino acids, making them activated intermediates for forming new bonds, particularly amide linkages. researchgate.netnih.gov

4(5H)-Oxazolones serve as pivotal starting materials for the preparation of both standard and non-proteinogenic α-amino acids. biointerfaceresearch.comajrconline.orgmdpi.com The most common strategy involves the ring-opening of the oxazolone (B7731731) core by nucleophiles. Hydrolysis or alcoholysis of the lactone functionality provides direct access to N-acyl-α-amino acids or their corresponding esters, which can subsequently be deacylated to furnish the desired α-amino acid. biointerfaceresearch.com

A significant advancement in this area is the use of oxazolones in dynamic kinetic resolution (DKR). The proton at the C4 position of an oxazolone is notably acidic, allowing for easy epimerization through an aromatic oxazole (B20620) enol intermediate. acs.org This racemization enables the conversion of a racemic oxazolone into a single, enantiomerically enriched α-amino acid derivative in the presence of a suitable chiral catalyst and a nucleophile, such as an alcohol. acs.org Tetrapeptide catalysts, for example, have been shown to catalyze the methanolytic DKR of oxazolones, yielding α-amino acid methyl esters with high enantiomeric excess. acs.org

Furthermore, these intermediates are used to create conformationally constrained and modified α-amino acids. For instance, (Z)-2-phenyl-4-benzylidene-5(4H)-oxazolone can undergo Diels-Alder reactions, leading to cyclic α-amino acid precursors that can be further functionalized to produce complex structures like hydroxycyclohexane-α-amino acids. unirioja.es Hypervalent iodine reagents have also been employed for the direct α-oxidation of N-benzoyl amino acids to generate 4-acetoxy-5(4H)-oxazolones, which are precursors to quaternary α-amino acid derivatives. nih.gov

Table 1: Examples of α-Amino Acid Synthesis from 4(5H)-Oxazolone Precursors

| Oxazolone Precursor (Substituents) | Reaction Type | Nucleophile/Reagent | Resulting α-Amino Acid Derivative | Reference(s) |

|---|---|---|---|---|

| Racemic 4-Alkyl-2-phenyloxazol-5(4H)-ones | Dynamic Kinetic Resolution (DKR) | Methanol / Chiral Peptide Catalyst | Enantiomerically enriched α-Amino Acid Methyl Esters | acs.org |

| (Z)-2-Phenyl-4-benzylidene-5(4H)-oxazolone | Diels-Alder / Further steps | Danishefsky's diene | Conformationally constrained Hydroxy-α-amino acids | unirioja.es |

| N-Benzoyl amino acids | Direct α-Oxidation / Cyclization | Hypervalent Iodine (PIDA) | 4-Acetoxy-5(4H)-oxazolones (Quaternary α-amino acid precursors) | nih.gov |

| Quaternary substituted oxazolones | Nucleophilic Ring-Opening | Water / Base | Quaternary substituted α-amino acids | ajrconline.org |

The activated nature of the this compound ring makes it an excellent electrophile for aminolysis, which is the key step in forming a peptide bond. capes.gov.br An N-acyl amino acid can be cyclized to its corresponding oxazolone, which then readily reacts with the amino group of another amino acid (or its ester) to yield a dipeptide. biointerfaceresearch.comasianpubs.org This process is central to many peptide synthesis strategies. mdpi.com

Research has shown that the aminolysis of 2-substituted 4,4-dimethyl-5(4H)-oxazolones is strongly catalyzed by 1-hydroxybenzotriazole (B26582) (HOBt). capes.gov.br The catalysis does not proceed through a simple acid-catalyzed pathway but rather a biphilic mechanism that facilitates the formation of the peptide bond in nearly quantitative yields. capes.gov.br Oxazolones can also react with phosphate (B84403) esters and nucleotides to form mixed carboxylic-phosphoric anhydrides, which are considered activated intermediates relevant to prebiotic peptide chemistry. nih.gov

Beyond standard peptides, oxazolones are used to synthesize pseudopeptides, which contain non-standard backbones or linkages. Their ability to undergo cycloaddition reactions and other transformations allows for the creation of peptidomimetics with altered conformational properties and biological activities. ajrconline.orgunirioja.es

Table 2: Peptide Bond Formation via Oxazolone Intermediates

| Oxazolone Precursor | Amine Nucleophile | Conditions / Catalyst | Resulting Product | Reference(s) |

|---|---|---|---|---|

| Oxazolone from Boc-Leu₃-Aib-OH | H-Leu₃-OBzl | 1-Hydroxybenzotriazole (HOBt) | Hexapeptide (Boc-Leu₃-Aib-Leu₃-OBzl) | capes.gov.br |

| 2-Phenyl-4-arylidene-5(4H)-oxazolone | Primary Amines | Pyridine (B92270) | α,β-Dehydroamino acid amides | impactfactor.org |

| N-Acyl amino acid oxazolones | Amino Acid Esters | Dichloromethane | Dipeptide Esters | acs.org |

Synthesis of α-Amino Acids and Modified α-Amino Acids

Building Blocks for Heterocyclic Systems

The reactivity of the this compound skeleton extends beyond amino acid and peptide chemistry, establishing it as a versatile building block for a wide range of other heterocyclic compounds. researchgate.netrfppl.co.inmdpi.com The ring can be either transformed into a different heterocycle or used as a starting point for constructing more complex fused systems.

4(5H)-Oxazolones are structurally related to oxazoles and can be converted into them. The unsaturated 5(4H)-oxazolone can exist in tautomeric equilibrium with its aromatic hydroxy-oxazole form. researchgate.net Oxidation of the oxazolone ring system can lead to the formation of the corresponding fully aromatic oxazole derivatives. Conversely, reduction reactions can produce oxazoline (B21484) derivatives. These transformations allow for entry into different classes of five-membered oxygen- and nitrogen-containing heterocycles.

Oxazolones serve as precursors for the synthesis of substituted pyrroles and pyrrolines. ajrconline.org These transformations typically involve a ring-opening of the oxazolone followed by a recyclization reaction with an appropriate substrate. For example, it has been described that 4-indanylidene pyrroline (B1223166) derivatives can be formed in a one-pot process starting from oxazolone precursors. unirioja.es The versatility of the oxazolone allows for the introduction of various substituents onto the final pyrrole (B145914) ring, making it a valuable synthetic strategy. ajrconline.org

One of the most well-documented applications of 4(5H)-oxazolones in heterocyclic synthesis is their conversion into imidazole (B134444) and imidazolone (B8795221) derivatives. ajrconline.orgimpactfactor.orgresearchgate.netcup.edu.cn The reaction of a 4-arylidene-5(4H)-oxazolone with a primary amine, such as an aniline (B41778) or a heterocyclic amine, in a suitable solvent like pyridine or acetic acid, leads to the corresponding 1,2,4-trisubstituted-5-imidazolone. impactfactor.orgresearchgate.net

The mechanism involves the nucleophilic attack of the primary amine on the C5 carbonyl carbon of the oxazolone ring. This is followed by ring opening to form an N-acyl-α,β-dehydroamino acid amide intermediate, which then undergoes an intramolecular cyclization with subsequent dehydration to yield the imidazolone ring. impactfactor.orgresearchgate.net This robust transformation has been used to synthesize a wide variety of imidazolones by varying the substituents on both the oxazolone precursor and the amine nucleophile. researchgate.netcup.edu.cn

Table 3: Synthesis of Imidazolone Derivatives from 4(5H)-Oxazolones

| Starting Oxazolone | Amine Reagent | Conditions | Resulting Heterocycle | Reference(s) |

|---|---|---|---|---|

| 4-Arylidene-2-phenyl-5(4H)-oxazolones | Primary Anilines | Red Brick Powder (Catalyst) | 4-Arylidene-1,2-diphenyl-imidazolin-5-ones | researchgate.net |

| 4-Arylidene-2-phenyl-5(4H)-oxazolones | 5-Amino-thiabendazole | Pyridine, Reflux | Imidazolone-Thiabendazole Hybrids | impactfactor.org |

| (Z)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl-4-methylbenzenesulfonate | o-Phenylenediamine | Fusion (140-190°C) | Benzimidazole-substituted Imidazolones | cup.edu.cn |

| 4-Arylidene-2-phenyl-5(4H)-oxazolones | Phenylhydrazine (B124118) | Acetic Acid, Sodium Acetate (B1210297) | 1,2,4-Triazin-6(5H)-ones* | nih.gov |

Note: The reaction with phenylhydrazine yields a triazinone, demonstrating a related transformation pathway.

Access to Triazole and Triazinone Scaffolds

The this compound ring system serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles, including triazoles and triazinones. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.

The conversion of 4(5H)-oxazolones to 1,2,4-triazin-6(5H)-ones can be achieved through a condensation reaction with phenylhydrazine in the presence of acetic acid and sodium acetate. dntb.gov.uasemanticscholar.orgmdpi.com This method provides a straightforward route to these six-membered heterocyclic systems. For instance, various 4-arylidene-2-phenyloxazol-5(4H)-ones have been successfully converted to their corresponding 1,2,4-triazin-6(5H)-one derivatives. dntb.gov.uasemanticscholar.orgmdpi.com

Similarly, the oxazolone scaffold is a key intermediate in the synthesis of more complex structures incorporating a triazine nucleus. A novel oxazolone derivative containing two oxazolone rings linked to a central triazine nucleus has been synthesized and characterized. gexinonline.comgexinonline.com Furthermore, the reaction of this compound with thiosemicarbazide (B42300) in glacial acetic acid in the presence of anhydrous sodium acetate leads to the formation of N-thioamide-1,2,4-triazinone derivatives. semanticscholar.org

The following table summarizes representative examples of triazinone syntheses from 4(5H)-oxazolones:

| Starting Oxazolone | Reagent | Product | Reference |

| 4-Arylidene-2-(4-(4-X-phenylsulfonyl)phenyl)oxazol-5(4H)-ones | Phenylhydrazine | 1,2,4-Triazin-6(5H)-ones | dntb.gov.uasemanticscholar.orgmdpi.com |

| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | Thiosemicarbazide | N-thioamide-1,2,4-triazinone derivative | semanticscholar.org |

| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | Phenyl hydrazine | N-phenyl-1,2,4-triazinone | semanticscholar.org |

Generation of Other Polyfunctional Heterocycles (e.g., Benzoxazepines, Xanthines, β-Lactams)

The reactivity of the this compound ring allows for its transformation into a variety of other polyfunctional heterocyclic systems. These reactions often involve ring-opening followed by intramolecular cyclization or cycloaddition reactions.

While direct synthesis of xanthines from 4(5H)-oxazolones is not extensively detailed, the versatility of the oxazolone core as a building block for diverse heterocycles is well-established. researchgate.netmdpi.comnih.gov The ability to introduce various substituents at the C-2 and C-4 positions provides a platform for creating a wide range of molecular frameworks. biointerfaceresearch.com

The synthesis of β-lactams, a key structural motif in many antibiotic drugs, can be achieved through the [2+2] cycloaddition reaction of ketenes, derived from 4(5H)-oxazolones, with imines. Diastereoisomeric spirocyclic β-lactams have been synthesized via the cycloaddition reaction of a mesoionic 5H,7H-thiazolo[3,4-c]oxazol-1-one with imines. ajrconline.org

Furthermore, the oxazolone scaffold has been utilized in the synthesis of benzoxazinone (B8607429) derivatives. researchgate.netmdpi.com These transformations highlight the role of 4(5H)-oxazolones as key intermediates in the generation of a broad spectrum of heterocyclic compounds.

Utility in Natural Product Synthesis

The this compound moiety is a valuable building block in the total synthesis of natural products due to its ability to serve as a masked amino acid equivalent and its versatile reactivity. researchgate.netnih.gov This allows for the stereocontrolled introduction of amino acid fragments into complex molecular targets.

The application of oxazolone-mediated reactions, such as ene-type reactions, 1,3-dipolar cycloadditions, and Claisen-type rearrangements, has proven effective in the synthesis of natural products. researchgate.net For instance, quaternary oxazolones are instrumental in the construction of quaternary α-amino acids, which are important components of various natural products. ajrconline.org A notable example includes a synthetic route to (±)-salinosporamide A, which utilizes an oxazolone-mediated ene-type reaction. ajrconline.org

Development of Novel Organic Scaffolds and Chemical Libraries

The inherent reactivity and ease of functionalization of 4(5H)-oxazolones make them ideal starting materials for the development of novel organic scaffolds and for the construction of chemical libraries for drug discovery and other applications. researchgate.netgoogle.com The ability to introduce diversity at multiple positions of the oxazolone ring allows for the generation of a large number of structurally distinct molecules from a common precursor. researchgate.net

Solid-phase organic synthesis (SPOS) has been employed to create libraries of oxazolone-derived heterocycles. ijsrp.org This approach facilitates the rapid and efficient synthesis of a diverse range of compounds for biological screening. The oxazolone core can be part of more complex systems, as demonstrated by the synthesis of oxazolone-pyrazole hybrids. researchgate.net

The design and synthesis of novel oxazolone-derived molecular modules have been explored for their use in constructing new molecules and materials with applications in drug design and separations science. google.com

Role in Biosensor Development and Related Material Science Applications (as synthetic intermediates)

While 4(5H)-oxazolones themselves may not be the final active component in biosensors, they serve as crucial synthetic intermediates in the preparation of molecules used in biosensor technology and material science. researchgate.netbiointerfaceresearch.com Their derivatives can be designed to possess specific photophysical and electrochemical properties suitable for these applications. gexinonline.com

Oxazolone derivatives have been investigated for their fluorescent properties and have been incorporated into PVC membranes for the detection of acetylcholine (B1216132) and its inhibitors, demonstrating their potential in biosensor applications. gexinonline.comajrconline.org The reactivity of the oxazolone ring allows for the attachment of reporter elements, such as dyes, which are essential for signal generation in biosensors. google.com

The versatility of oxazolone chemistry allows for their incorporation into polymers and other materials. researchgate.netresearchgate.net For example, they can be used to create photosensitive compositions for proteins and have been proposed as valuable compounds in the design of semiconductors and ferroelectric materials. biointerfaceresearch.comresearchgate.net

The following table outlines the role of this compound as a synthetic intermediate in these applications:

| Application Area | Role of this compound | Example | Reference |

| Biosensors | Intermediate for fluorescent probes | Synthesis of fluorescent oxazol-5-one derivatives for acetylcholine detection | gexinonline.comajrconline.org |

| Material Science | Building block for functional polymers | Creation of photosensitive compositions for proteins | biointerfaceresearch.com |

| Material Science | Precursor for novel materials | Proposed as intermediates for semiconductors and ferroelectric materials | researchgate.net |

Theoretical and Computational Investigations of 4 5h Oxazolone

Electronic Structure and Bonding Analysis

Computational quantum chemistry is a powerful tool for understanding the electronic structure and bonding of 4(5H)-oxazolone. Methods like Density Functional Theory (DFT) are employed to analyze molecular orbitals and bonding characteristics. dergipark.org.tr

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. In a study on a 4-arylidene-2-phenyl-5(4H)-oxazolone derivative, the HOMO was found to be distributed over the entire molecule, while the LUMO was more localized on the oxazolone (B7731731) ring. dergipark.org.tr The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr For one such derivative, the HOMO-LUMO energy gap was calculated to be approximately 3.471 eV. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps illustrate the electron-rich and electron-poor regions of the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. It helps in understanding the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule.

Bonding and Structural Parameters: X-ray crystallography provides experimental data on bond lengths and angles, which can be compared with values obtained from DFT calculations. For instance, in a thiophene-containing oxazol-5-one derivative, the computationally optimized geometry showed good agreement with the experimental X-ray data. dergipark.org.tr This correlation validates the computational model and allows for reliable predictions of molecular structures. dergipark.org.tr The oxazole (B20620) ring itself is planar, and bond length analysis reveals a high degree of bond fixation. biointerfaceresearch.com

Conformational Analysis and Stereochemical Considerations

The conformation of the this compound ring and its substituents is critical to its reactivity and biological activity. Computational methods are used to determine the most stable conformations and to understand the stereochemical outcomes of reactions.

Conformational Flexibility: Studies on derivatives, such as those with phenylmethylene groups, have used semi-empirical methods like AM1 to investigate the conformation of the phenyl group. researchgate.net For Z-isomers, a planar conformation is often indicated by the agreement between experimental and calculated dipole moments. researchgate.net The investigation of 5(4H)-oxazolones with tetra-substituted exocyclic double bonds provides insights into the conformational flexibility of related α,β-unsaturated amino acid derivatives. researchgate.net

Stereochemistry: The stereochemistry of 4(5H)-oxazolones is a key aspect of their chemistry. researchgate.net The Z/E configuration of the exocyclic double bond is a significant feature. The (Z) configuration is often confirmed using techniques like proton-coupled 13C NMR spectra. mdpi.com In certain reactions, such as the [2+2]-photocycloaddition of 4-arylidene-5(4H)-thiazolones, which are structurally related to oxazolones, the stereoselectivity is notably high. acs.org

Factors Affecting Stability: The stability of different conformations is influenced by several factors, including:

Angle Strain: Deviation from ideal bond angles. mgscience.ac.in

Torsional Strain: Strain due to eclipsing interactions between bonds on adjacent atoms. mgscience.ac.in

Steric Strain: Repulsive interactions between non-bonded atoms or groups. mgscience.ac.in

Van der Waals Strain: Repulsive forces that arise when bulky groups are forced into close proximity. mgscience.ac.in

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving 4(5H)-oxazolones.

Density Functional Theory (DFT) Studies

DFT is a widely used method for investigating reaction pathways and transition states. sumitomo-chem.co.jp It allows for the calculation of energy profiles, which can help to understand the feasibility and selectivity of a reaction.

Reaction Mechanisms: DFT studies have been employed to clarify the reaction mechanism and stereocontrolling elements in addition reactions of vinylindoles with azlactones catalyzed by a chiral phosphoric acid. researchgate.net These studies can suggest whether a reaction proceeds through specific transition states, such as a six-membered transition state. researchgate.net In the context of orthopalladation of (Z)-2-aryl-4-arylidene-5(4H)-oxazolones, DFT studies help to understand the C-H bond activation process. researchgate.net

Ring-Opening Reactions: Quantum chemical calculations have been performed to investigate the ring-opening process of the molecular ion of 5(4H)-oxazolone. elte.hu These studies can predict the thermodynamics of such processes, indicating whether they are endothermic or exothermic. elte.hu

Molecular Mechanics (MM) and Semi-Empirical Methods (e.g., AM1, MNDO)

While DFT provides high accuracy, MM and semi-empirical methods offer a computationally less expensive alternative for studying large systems and for preliminary investigations.

Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. mpg.de They are particularly useful for conformational analysis of large molecules. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for the reactive part of a system with the efficiency of MM for the surrounding environment, making them suitable for studying enzymatic reactions. mpg.denumberanalytics.com

Semi-Empirical Methods: Methods like AM1 (Austin Model 1) and MNDO (Modified Neglect of Diatomic Overlap) simplify quantum mechanical calculations by using parameters derived from experimental data. numberanalytics.comgaussian.com These methods have been used to study the conformation of this compound derivatives and to calculate properties like dipole moments. researchgate.net For example, AM1 calculations have been used to study the conformation of the phenyl group in 4-phenylmethylene-5(4H)-oxazolones. researchgate.net It's important to note that while useful, semi-empirical methods may have limitations in predicting certain energy changes accurately when compared to higher-level ab initio methods. elte.hu

Predictive Modeling for Reactivity and Selectivity (e.g., QSAR in scaffold design)